molecular formula C9H11N5O B11895938 8-(oxolan-2-yl)-7H-purin-6-amine CAS No. 51015-49-7

8-(oxolan-2-yl)-7H-purin-6-amine

Cat. No.: B11895938
CAS No.: 51015-49-7
M. Wt: 205.22 g/mol
InChI Key: BYMXZKPHIWMGLE-UHFFFAOYSA-N
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Description

8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine is a compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structure of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine, which includes a tetrahydrofuran ring attached to the purine base, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with a tetrahydrofuran-containing reagent. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the tetrahydrofuran ring .

Scientific Research Applications

8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, particularly in relation to nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

    Zalcitabine: A nucleoside analog used in the treatment of HIV.

    Tegafur: A chemotherapeutic prodrug that is metabolized into 5-fluorouracil.

Uniqueness: 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine is unique due to its specific combination of a purine base with a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

51015-49-7

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

8-(oxolan-2-yl)-7H-purin-6-amine

InChI

InChI=1S/C9H11N5O/c10-7-6-9(12-4-11-7)14-8(13-6)5-2-1-3-15-5/h4-5H,1-3H2,(H3,10,11,12,13,14)

InChI Key

BYMXZKPHIWMGLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

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